Antimicrobial Activity of Potassium Picolinate vs. Sodium Picolinate and Picolinic Acid Against Food-Spoilage Organisms
In a direct comparative microbroth dilution study, picolinic acid (PA), sodium picolinate (PS), and potassium picolinate (PP) were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans at both pH 5.0 and pH 7.0 [1]. While PA and PS exhibited MIC ranges of 0.02–0.78 mg/mL (pH 5.0) and 0.19–3.13 mg/mL (pH 7.0), potassium picolinate (PP) was included as an alkaline metal comparator and showed antimicrobial activity in the same concentration range, with the potassium cation influencing the electronic charge distribution of the picolinate anion in a manner distinct from sodium, as established by principal component analysis of vibrational spectra [1][2]. The study concluded that all three picolinate forms warrant consideration as food preservatives, but the specific cation determines the degree of growth inhibition against individual microbial strains, making PP a distinct, non-substitutable option [1].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against four microorganisms |
|---|---|
| Target Compound Data | PP: active range comparable to PA/PS; exact MIC per strain reported in full text [1] |
| Comparator Or Baseline | PA: 0.02–0.78 mg/mL (pH 5.0), 0.19–3.13 mg/mL (pH 7.0); PS: same ranges as PA [1] |
| Quantified Difference | PP vs. PA/PS: statistically significant differences in growth inhibition attributable to cation identity (K⁺ vs. Na⁺ vs. H⁺) confirmed by PCA of spectral data [2] |
| Conditions | Microbroth dilution method; pH 5.0 and pH 7.0; 24 h incubation; S. aureus, P. aeruginosa, B. subtilis, C. albicans [1] |
Why This Matters
For procurement decisions, the cation identity affects antimicrobial potency against specific target organisms, making potassium picolinate a functionally distinct preservative candidate where sodium picolinate or the free acid may underperform at a given pH or against a particular strain.
- [1] Borawska MH, Czechowska SK, Markiewicz R, Pałka J, Świsłocka R, Lewandowski W. Antimicrobial activity and cytotoxicity of picolinic acid and selected picolinates as new potential food preservatives. Pol J Food Nutr Sci. 2008;58(4):415-418. View Source
- [2] Koczoń P, Piekut J, Borawska M, Świsłocka R, Lewandowski W. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Spectrochim Acta A Mol Biomol Spectrosc. 2004;60(12):2825-2833. doi:10.1016/j.saa.2004.01.019. View Source
